Advanced Physicochemical Profiling and Synthetic Methodologies of Methyl 2-cyclohexyl-2-phenylacetate
Advanced Physicochemical Profiling and Synthetic Methodologies of Methyl 2-cyclohexyl-2-phenylacetate
Executive Summary
Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) is a highly specialized fine chemical and ester derivative utilized extensively in advanced organic synthesis, pharmaceutical research, and catalytic methodology development[1][2]. While structurally related to its hydroxylated counterpart (CAS: 10399-13-0)—a direct precursor to the anticholinergic drug Oxybutynin[3]—the non-hydroxylated ester serves a distinct and critical role as a benchmark molecule for evaluating novel C(sp3)–H functionalization and carbenoid insertion methodologies[4][5].
This whitepaper provides an in-depth technical analysis of the compound's physical properties, field-proven synthetic protocols, and self-validating analytical workflows designed for drug development professionals and synthetic chemists.
Physicochemical Profiling & Quantitative Data
Understanding the baseline physical and spectroscopic properties of Methyl 2-cyclohexyl-2-phenylacetate is critical for downstream purification and analytical validation. The compound typically presents as a colorless oil at standard temperature and pressure, distinguishing it from related hydroxylated APIs which often present as crystalline powders[3][5].
Table 1: Core Physical and Chemical Properties
| Property | Value / Description |
| IUPAC Name | Methyl 2-cyclohexyl-2-phenylacetate |
| CAS Registry Number | 13027-73-1[1][6] |
| Molecular Formula | C15H20O2[1][6] |
| Molecular Weight | 232.32 g/mol [6] |
| Appearance | Colorless oil[5] |
| InChI Key | CHGRSXGBVBMMAP-UHFFFAOYSA-N[1] |
| SMILES | O=C(OC)C(C1CCCCC1)c1ccccc1[6] |
Table 2: Nuclear Magnetic Resonance (NMR) Characterization
Data acquired in CDCl3 to ensure a self-validating structural confirmation standard[5].
| Spectrum Type | Chemical Shifts (δ, ppm) and Coupling Constants |
| 1H NMR (400 MHz) | 7.39–7.20 (m, 5 H), 3.64 (s, 3 H), 3.22 (d, J = 10.7 Hz, 1 H), 2.08–1.94 (m, 1 H), 1.83–1.57 (m, 4 H), 1.33–0.99 (m, 5 H), 0.79–0.68 (m, 1 H) |
| 13C NMR (101 MHz) | 174.4, 137.8, 128.5, 128.4, 127.1, 58.8, 51.7, 41.0, 32.0, 30.4, 26.3, 26.0, 25.9 |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of Methyl 2-cyclohexyl-2-phenylacetate is notoriously challenging due to the high bond dissociation energy of the unactivated C(sp3)–H bonds in cyclohexane. We outline two highly efficient, field-proven methodologies that overcome this activation energy barrier.
Protocol 1: Iron-Catalyzed Carbenoid Insertion
This protocol utilizes a non-heme iron catalyst to generate a highly reactive iron-carbenoid species from a diazo precursor, enabling direct insertion into cyclohexane with high chemoselectivity[4][5].
Causality Insight: The addition of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) is not arbitrary; it acts as a halide scavenger to generate a highly electrophilic cationic iron center, which is thermodynamically required to decompose the diazo compound into the active carbenoid intermediate[4][5].
Step-by-Step Methodology:
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Preparation: In an argon-filled glovebox, introduce powdered Fe(ClO4)2·xH2O (1.0 mg, 0.003 mmol, 1 mol%), a specialized nitrogen-based ligand (1.0 mg, 0.0036 mmol, 1.2 mol%), and NaBArF (3.4 mg, 0.0036 mmol, 1.2 mol%) into an oven-dried Schlenk tube[5].
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Catalyst Activation: Inject anhydrous CHCl3 (1 mL) into the Schlenk tube. Stir the solution at 25 °C under an argon atmosphere for 4 hours to ensure complete formation of the active cationic iron complex[5].
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Reagent Addition: Successively introduce Cyclohexane (3 mL) and methyl α-diazophenylacetate (52.9 mg, 0.3 mmol) into the system[5].
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Reaction Execution: Submerge the Schlenk tube in an oil bath pre-heated to 95 °C and stir vigorously for 36 hours[5].
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Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography on silica gel using a petroleum ether/ethyl acetate (30:1 v/v) eluent system to isolate the target compound as a colorless oil (Yield: ~82%)[5].
Mechanistic pathway of iron-catalyzed C(sp3)-H carbenoid insertion.
Protocol 2: Blue Light Promoted Photolysis
As a "greener" alternative to transition-metal catalysis, photolysis can be employed to drive the reaction via a free carbene intermediate[7].
Causality Insight: Irradiation with blue light provides the exact quantum of energy required to electronically excite the aryldiazoacetate, triggering the extrusion of nitrogen gas (N2) and generating a highly reactive singlet carbene that inserts directly into the cyclohexane ring[7].
Step-by-Step Methodology:
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Preparation: Dissolve methyl α-diazophenylacetate (0.1 mmol, 1 eq) in neat cyclohexane (1.1 mL, 10 mmol, 100 eq) in a transparent borosilicate glass vial[7].
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Irradiation: Place the vial in a photoreactor equipped with blue LEDs (approx. 450 nm). Irradiate the mixture at ambient temperature until the diazo compound is completely consumed (monitored via TLC or IR spectroscopy, noting the disappearance of the diazo peak at ~2100 cm⁻¹)[7].
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Purification: Remove excess cyclohexane under reduced pressure and purify via flash column chromatography to yield the pure ester[7].
Self-Validating Analytical Workflow
To ensure the trustworthiness of the synthesized batch, the analytical workflow must act as a self-validating system. The presence of specific functional groups dictates exact, non-negotiable chemical shifts in the NMR spectra.
Validation Logic:
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Confirmation of Esterification: The methoxy (-OCH3) group of the ester must appear as a sharp, distinct singlet integrating to 3 protons at exactly δ 3.64 ppm in the 1H NMR spectrum[5].
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Confirmation of Carbonyl Carbon: The 13C NMR spectrum must exhibit a peak at δ 174.4 ppm , definitively proving the presence of the ester carbonyl (C=O) environment[5].
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Confirmation of Insertion: The doublet at δ 3.22 ppm (J = 10.7 Hz) in the 1H NMR corresponds to the chiral methine proton adjacent to both the phenyl ring and the newly attached cyclohexyl group, confirming successful C-C bond formation[5].
Self-validating analytical workflow for structural confirmation via NMR.
References
-
Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates nbinno.com URL: [Link]
-
SI_Blue Light Promoted Photolysis of Aryldiazoacetates rsc.org URL: [Link]
Sources
- 1. Methyl 2-cyclohexyl-2-phenylacetate | 13027-73-1 [sigmaaldrich.com]
- 2. Methyl 2-phenylacetate | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. CAS:13027-73-1, Methyl 2-cyclohexyl-2-phenylacetate-毕得医药 [bidepharm.com]
- 7. rsc.org [rsc.org]
